molecular formula C12H19NO B046133 2-(2-Isopropyl-5-methylphenoxy)ethanamine CAS No. 26583-34-6

2-(2-Isopropyl-5-methylphenoxy)ethanamine

Cat. No.: B046133
CAS No.: 26583-34-6
M. Wt: 193.28 g/mol
InChI Key: VUXYWKZEEIITOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Isopropyl-5-methyl-phenoxy)-ethylamine is an organic compound characterized by its phenoxy and ethylamine functional groups

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Isopropyl-5-methyl-phenoxy)-ethylamine typically involves the reaction of 2-(2-Isopropyl-5-methyl-phenoxy)acetic acid with ethylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol . The reaction mixture is then concentrated under vacuum to obtain the desired product.

Industrial Production Methods

Industrial production of 2-(2-Isopropyl-5-methyl-phenoxy)-ethylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Isopropyl-5-methyl-phenoxy)-ethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce primary or secondary amines.

Mechanism of Action

The mechanism of action of 2-(2-Isopropyl-5-methyl-phenoxy)-ethylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit bacterial growth by interfering with essential metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Isopropyl-5-methyl-phenoxy)-acetic acid
  • 2-(2-Isopropyl-5-methyl-phenoxy)-propionic acid ethyl ester
  • 2-(2-Isopropyl-5-methyl-phenoxy)-acetyl hydrazine

Uniqueness

2-(2-Isopropyl-5-methyl-phenoxy)-ethylamine is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties. Its ethylamine moiety, in particular, allows for unique interactions with biological targets, differentiating it from similar compounds .

Properties

IUPAC Name

2-(5-methyl-2-propan-2-ylphenoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-9(2)11-5-4-10(3)8-12(11)14-7-6-13/h4-5,8-9H,6-7,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUXYWKZEEIITOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201241372
Record name 2-[5-Methyl-2-(1-methylethyl)phenoxy]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201241372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26583-34-6
Record name 2-[5-Methyl-2-(1-methylethyl)phenoxy]ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26583-34-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[5-Methyl-2-(1-methylethyl)phenoxy]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201241372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.